ZN-c5: A Technical Guide to a Novel Oral Selective Estrogen Receptor Degrader
ZN-c5: A Technical Guide to a Novel Oral Selective Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZN-c5 is an investigational, orally bioavailable, selective estrogen receptor degrader (SERD) being developed for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical anti-tumor activity of ZN-c5. The information presented herein is intended to support further research and development efforts in the field of endocrine therapies for breast cancer.
Chemical Structure and Physicochemical Properties
ZN-c5 is a small molecule with a complex heterocyclic structure. Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identification of ZN-c5
| Identifier | Value |
| IUPAC Name | (E)-3-[4-[(1R,3R)-2-(1-Bicyclo[1.1.1]pentanyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3,5-difluorophenyl]prop-2-enoic acid[1] |
| CAS Number | 2136606-87-4[1] |
| Molecular Formula | C₂₆H₂₄F₂N₂O₂[1] |
| Molecular Weight | 434.18 g/mol [1] |
| InChI Key | HGFYTUMJTQXEII-JMAUQWQESA-N[1] |
| SMILES | C[C@@H]1CC2=C(--INVALID-LINK--C5=C(C=C(C=C5F)/C=C/C(=O)O)F)NC6=CC=CC=C26[3] |
Table 2: Physicochemical Properties of ZN-c5
| Property | Value |
| Appearance | Solid |
| Purity | High (specific purity to be determined by batch) |
| Solubility | Soluble in organic solvents such as DMSO |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[1] |
Mechanism of Action: Estrogen Receptor Degradation
ZN-c5 is a selective estrogen receptor degrader (SERD). Its primary mechanism of action is to bind to the estrogen receptor alpha (ERα) and induce its degradation.[1] This action effectively eliminates the key driver of proliferation in ER+ breast cancer cells. The signaling pathway is depicted below.
The binding of ZN-c5 to ERα induces a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome. This prevents the translocation of the estrogen-ERα complex to the nucleus, thereby inhibiting the transcription of genes responsible for cancer cell proliferation and survival.
Preclinical Efficacy
The anti-tumor activity of ZN-c5 has been evaluated in preclinical models of ER+ breast cancer. Key findings from these studies are summarized below.
Table 3: In Vitro Potency of ZN-c5
| Assay | Cell Line | IC₅₀ Value |
| ERα Degradation | Breast Cancer Cells | ~2–5 nM[1] |
| Inhibition of ER-driven Transcriptional Activity | Breast Cancer Cells | Low nanomolar range[1] |
Table 4: In Vivo Anti-Tumor Activity of ZN-c5 in Xenograft Models
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition |
| MCF-7 Orthotopic | ZN-c5 (oral) | 5 mg/kg | 89%[4][5] |
| MCF-7 Orthotopic | ZN-c5 (oral) | 10 mg/kg | 102%[4][5] |
| WHIM20 (Y537S ESR1 mutant) | ZN-c5 (oral) | 40 mg/kg | 64%[4][5] |
| WHIM20 (Y537S ESR1 mutant) | Fulvestrant | 200 mg/kg | 13%[4][5] |
Experimental Protocols
Detailed experimental protocols for proprietary drug development are typically not publicly disclosed. However, based on standard methodologies in the field, representative protocols for key experiments are provided below.
ERα Degradation Assay (Western Blot)
A generalized workflow for assessing ERα degradation is as follows:
In Vivo Xenograft Study
A typical workflow for an in vivo xenograft study to evaluate the anti-tumor efficacy of ZN-c5 is outlined below:
Clinical Development
ZN-c5 is currently being evaluated in Phase 1/2 clinical trials in patients with ER+/HER2- advanced or metastatic breast cancer, both as a single agent and in combination with other therapies such as CDK4/6 inhibitors.[2] Initial results have shown that ZN-c5 is generally well-tolerated and demonstrates encouraging anti-tumor activity in heavily pretreated patients.[1]
Conclusion
ZN-c5 is a promising oral SERD with potent ERα degradation activity and significant anti-tumor efficacy in preclinical models of ER+ breast cancer. Its oral bioavailability offers a potential advantage over the current standard-of-care injectable SERD, fulvestrant. Ongoing clinical trials will further elucidate the safety and efficacy profile of ZN-c5 and its potential role in the treatment of ER+ breast cancer.
References
- 1. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. What are ESR1 degraders and how do they work? [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
